N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE
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Overview
Description
N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE is a complex organic compound that features a pteridine core substituted with fluorophenyl and methylphenyl groups
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: There is potential for its use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
The synthesis of N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds to N2-(4-FLUOROPHENYL)-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE include other pteridine derivatives and fluorophenyl-substituted compounds. What sets this compound apart is its unique combination of substituents, which can confer distinct chemical and biological properties. For example, the presence of both fluorophenyl and methylphenyl groups can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6/c1-12-2-6-14(7-3-12)23-18-16-17(22-11-10-21-16)25-19(26-18)24-15-8-4-13(20)5-9-15/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGSYKGONRLIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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